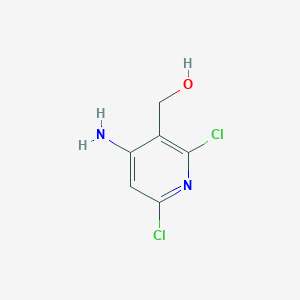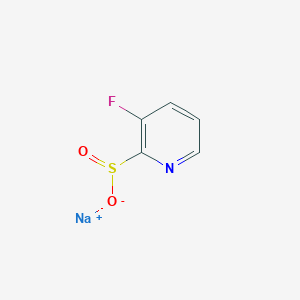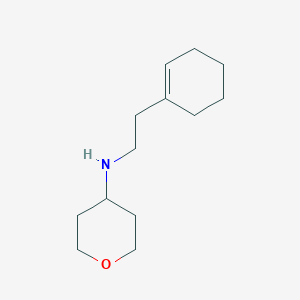
(R)-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide is a chiral phosphine ligand used in asymmetric synthesis. This compound is notable for its ability to facilitate enantioselective reactions, making it valuable in the production of optically active compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide typically involves the following steps:
Formation of the phosphine ligand: The initial step involves the reaction of 2-(Di-tert-butylphosphanyl)phenyl with o-tolylmethyl chloride under basic conditions to form the phosphine ligand.
Sulfinamide formation: The phosphine ligand is then reacted with 2-methylpropane-2-sulfinamide in the presence of a chiral catalyst to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
®-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide undergoes various types of reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The sulfinamide group can be reduced to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphine center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used under basic conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Corresponding amines.
Substitution: Various substituted phosphine derivatives.
科学的研究の応用
®-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide has several applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis to produce enantiomerically pure compounds.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Facilitates the production of chiral drugs with high enantiomeric purity, which is crucial for their efficacy and safety.
Industry: Utilized in the manufacture of fine chemicals and agrochemicals where chirality is important.
作用機序
The compound exerts its effects primarily through its role as a chiral ligand in catalytic processes. It coordinates with metal centers to form chiral complexes that can induce enantioselectivity in various reactions. The molecular targets include transition metal catalysts, and the pathways involved often pertain to the formation of chiral intermediates that lead to enantiomerically enriched products.
類似化合物との比較
Similar Compounds
- ®-N-((S)-(2-(Diphenylphosphanyl)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide
- ®-N-((S)-(2-(Diisopropylphosphanyl)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide
Uniqueness
®-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide is unique due to its bulky di-tert-butylphosphanyl group, which provides steric hindrance and enhances enantioselectivity in catalytic reactions. This makes it particularly effective in producing high-purity chiral compounds compared to its analogs with less bulky substituents.
特性
分子式 |
C26H40NOPS |
|---|---|
分子量 |
445.6 g/mol |
IUPAC名 |
N-[(S)-(2-ditert-butylphosphanylphenyl)-(2-methylphenyl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C26H40NOPS/c1-19-15-11-12-16-20(19)23(27-30(28)26(8,9)10)21-17-13-14-18-22(21)29(24(2,3)4)25(5,6)7/h11-18,23,27H,1-10H3/t23-,30?/m0/s1 |
InChIキー |
DDRKSUSIFOAIHS-IHOKFDBFSA-N |
異性体SMILES |
CC1=CC=CC=C1[C@@H](C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)NS(=O)C(C)(C)C |
正規SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)NS(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


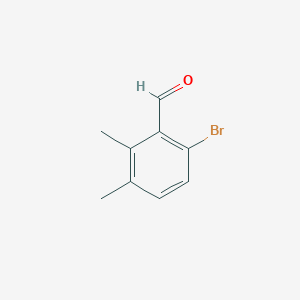
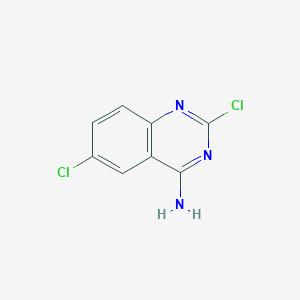

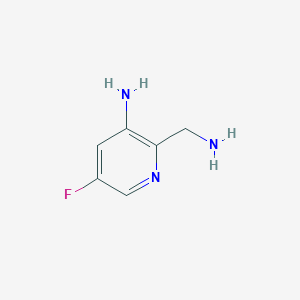
![N-[(2,6-dichlorophenyl)methyl]hydroxylamine](/img/structure/B13656957.png)
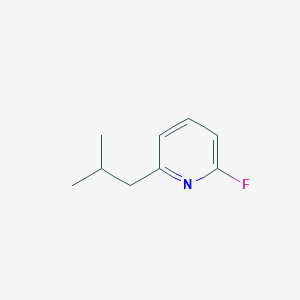
![4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B13656961.png)

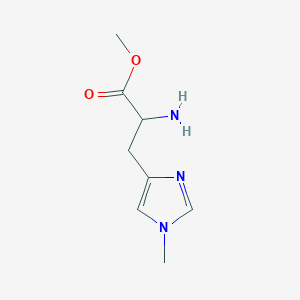
![[[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](2-)](nitrato-|EO)cobalt](/img/structure/B13656977.png)
